molecular formula C22H23N7O2S B11244145 7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11244145
M. Wt: 449.5 g/mol
InChI Key: CLDUYYCPIXDXJX-UHFFFAOYSA-N
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Description

7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenyl group, and a piperazine ring substituted with a 2,4-dimethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and 2,4-dichloropyrimidine, under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction using phenylboronic acid and a suitable palladium catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, followed by sulfonylation with 2,4-dimethylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl group.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group and the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated triazolopyrimidine cores.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, the compound is of interest for its potential therapeutic properties. It has been investigated for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, the compound can be used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-(phenylsulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-(4-(methylsulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-(4-(ethylsulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

The uniqueness of 7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenylsulfonyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N7O2S

Molecular Weight

449.5 g/mol

IUPAC Name

7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C22H23N7O2S/c1-16-8-9-19(17(2)14-16)32(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3

InChI Key

CLDUYYCPIXDXJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C

Origin of Product

United States

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